(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride

Description

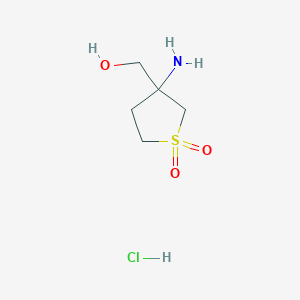

(3-Amino-1,1-dioxothiolan-3-yl)methanol hydrochloride is a bicyclic sulfone derivative characterized by a tetrahydrothiophene (thiolane) ring with a 1,1-dioxide group, an amino (-NH2) substituent at the 3-position, and a hydroxymethyl (-CH2OH) group. Its molecular formula is C5H12ClNO3S, with a molecular weight of 201.67 g/mol (calculated from and ). The compound is commonly used in pharmaceutical and materials science research, particularly as a precursor for synthesizing bioactive molecules or functionalized polymers. Its structural uniqueness lies in the sulfone group’s electron-withdrawing nature, which influences reactivity and solubility, and the presence of both amino and hydroxyl groups, enabling diverse derivatization pathways .

Properties

IUPAC Name |

(3-amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S.ClH/c6-5(3-7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKBLYZMHMQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402828-93-5 | |

| Record name | 3-amino-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol compound with an amino alcohol in the presence of an oxidizing agent to form the dioxothiolan ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxothiolan ring to a thiol or thioether.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The amino group and dioxothiolan ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride

- Molecular Formula: C4H10ClNO2S

- Molecular Weight : 171.64 g/mol

- Key Differences :

- Lacks the hydroxymethyl (-CH2OH) group present in the target compound.

- The simpler structure reduces steric hindrance, enhancing reactivity in nucleophilic substitution reactions.

- Applications : Primarily used as a building block for sulfonamide-containing drugs due to its unmodified amine group .

2-(3-Amino-1,1-dioxo-1λ⁶-thian-3-yl)acetic Acid Hydrochloride

- Molecular Formula: C6H11ClNO4S

- Molecular Weight : 243.7 g/mol

- Key Differences :

- Features an acetic acid (-CH2COOH) substituent instead of a hydroxymethyl group.

- The carboxylic acid group introduces pH-dependent solubility and chelation capabilities.

- Applications : Used in peptide synthesis and metal-organic frameworks (MOFs) due to its bifunctional reactivity .

2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol Hydrochloride

- Molecular Formula: C7H15ClNO3S

- Molecular Weight : 228.71 g/mol

- Key Differences: Contains a methyl (-CH3) group on the thiolane ring and an ethanolamine (-NH-CH2CH2OH) side chain. Increased lipophilicity due to the methyl group enhances membrane permeability.

- Applications : Explored in CNS-targeting drug candidates for improved blood-brain barrier penetration .

3-Amino-1,1-difluoropropan-2-ol Hydrochloride

- Molecular Formula: C3H7ClF2NO

- Molecular Weight : 147.55 g/mol

- Key Differences :

- Replaces the thiolane ring with a propane backbone bearing difluoromethyl (-CF2) and hydroxyl groups.

- Fluorine atoms enhance metabolic stability and electronegativity.

- Applications : Intermediate in fluorinated antiviral or antifungal agents .

3-Amino-1,1,1-trifluoro-2-butanol Hydrochloride

- Molecular Formula: C4H8ClF3NO

- Molecular Weight : 193.56 g/mol

- Key Differences: Contains a trifluoromethyl (-CF3) group and a longer carbon chain (butanol backbone).

- Applications : Inhibitor of bacterial DD-peptidases, critical for antibiotic development .

Comparative Analysis Table

Key Findings and Implications

Structural Modifications Dictate Reactivity :

- The presence of sulfone groups (e.g., thiolane 1,1-dioxide) enhances electrophilicity, facilitating nucleophilic attacks in synthetic pathways .

- Fluorinated derivatives (e.g., ) exhibit superior metabolic stability, making them valuable in drug design .

Solubility and Bioavailability :

- Hydroxyl and carboxylic acid groups improve aqueous solubility, critical for oral bioavailability .

- Methyl or trifluoromethyl groups increase lipophilicity, aiding in tissue penetration .

Safety Considerations :

- Hydrochloride salts generally require stringent handling (e.g., gloves, masks) due to irritant properties .

Biological Activity

(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as having a thiolane ring with an amino group and a hydroxymethyl substituent. Its molecular formula is C₄H₇N₃O₂S₂·HCl, and it possesses unique properties that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1,1-dioxothiolane with formaldehyde in the presence of hydrochloric acid. The following general steps outline the synthesis:

- Reagents : 3-Amino-1,1-dioxothiolane, formaldehyde, HCl.

- Procedure :

- Mix the reagents in a suitable solvent (e.g., methanol).

- Heat the mixture under reflux for several hours.

- Cool and precipitate the product by adding diethyl ether.

- Filter and dry the compound.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to or better than those of standard antibiotics such as ampicillin and streptomycin.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Better than ampicillin |

| Escherichia coli | 64 | Comparable to streptomycin |

| Pseudomonas aeruginosa | 128 | Similar to ampicillin |

Cytotoxicity Studies

Cytotoxicity assays have been conducted using human cell lines to evaluate the safety profile of this compound. Results indicated that at therapeutic concentrations, there was minimal cytotoxicity observed, suggesting a favorable safety margin for potential therapeutic applications.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with peptidoglycan synthesis in bacterial cell walls.

- Disruption of Membrane Integrity : It may disrupt bacterial membranes leading to cell lysis.

- Interaction with Nucleic Acids : Potential binding to bacterial DNA or RNA could inhibit replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The compound showed remarkable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections.

Case Study 2: Cytotoxicity Assessment

A study involving human cancer cell lines evaluated the cytotoxic effects of the compound. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.